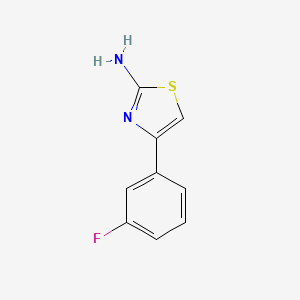

4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHHILITQUEDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354645 | |

| Record name | 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446065-20-9 | |

| Record name | 4-(3-Fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446065-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Activities of 4 3 Fluorophenyl 1,3 Thiazol 2 Amine and Its Analogues

Antimicrobial Spectrum Analysis

The antimicrobial capabilities of 4-(3-fluorophenyl)-1,3-thiazol-2-amine and its analogues have been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-aminothiazole (B372263) have been synthesized and evaluated for their antibacterial properties against a range of bacterial species. For instance, a study involving N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine, an analogue, demonstrated notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nanobioletters.com Another research synthesized a new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which showed convincing antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Chromobacterium violaceum. mdpi.com

Further investigations into thiazole (B1198619) derivatives have shown that their efficacy can be influenced by the specific substitutions on the thiazole ring. biointerfaceresearch.com For example, certain thiazole derivatives exhibited potent activity against various Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Some synthesized thiazole derivatives showed moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net The introduction of a 4-fluorophenyl group into the thiazole ring has been a strategy in the development of new antibacterial candidates. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Analogues

| Compound | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | nanobioletters.com |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Staphylococcus aureus, Chromobacterium violaceum | Convincing antibacterial activity | mdpi.com |

| Thiazole derivatives | Gram-positive and Gram-negative bacteria | Potent biological activity | biointerfaceresearch.com |

| Thiazole derivatives 7 and 8 | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial activity | researchgate.net |

| 4-fluorophenyl substituted thiazole | Escherichia coli, Bacillus subtilis | High antibacterial activity | mdpi.com |

Antifungal and Anticandidal Investigations

The antifungal potential of thiazole derivatives has also been explored. Research has shown that certain N-substituted 2-aminothiazole derivatives exhibit significant antifungal activity against fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nanobioletters.com In a study, newly synthesized thiazole derivatives exhibited distinguished antifungal activity against C. albicans and Candida glabrata. researchgate.net

The hybridization of the thiazole scaffold with other heterocyclic systems has also been investigated to enhance antifungal properties. For instance, hybrid coumarin-1,3,4-thiadiazole derivatives have shown moderate to good antifungal activity, particularly against C. albicans. nih.gov Furthermore, the development of novel thiazole derivatives bearing a β-amino acid and aromatic moieties has yielded compounds with notable antifungal activity against azole-resistant A. fumigatus. nih.gov

Table 2: Antifungal and Anticandidal Activity of Selected Thiazole Analogues

| Compound/Derivative | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| N-substituted 2-aminothiazole derivatives (3f, 3g, 3i) | Candida albicans, Aspergillus flavus, Aspergillus niger | Significant antifungal activity | nanobioletters.com |

| Thiazole derivatives 5-8 | Candida albicans, Candida glabrata | Distinguished antifungal activity | researchgate.net |

| Hybrid coumarin-1,3,4-thiadiazole derivatives | Candida albicans | Moderate to good antifungal activity | nih.gov |

| Thiazole derivatives bearing β-amino acid | Azole-resistant Aspergillus fumigatus | Structure-dependent antifungal activity | nih.gov |

Antitubercular Activity Research

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including thiazole and thiadiazole derivatives. Research on 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, a related heterocyclic structure, showed inhibitory activity against Mycobacterium tuberculosis H37Rv. tandfonline.com Another study on a 1,2,4-triazole (B32235) derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, demonstrated promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. scilit.commdpi.com This highlights the potential of incorporating a fluorophenyl group in designing new antitubercular agents. The screening of large compound libraries has also identified various scaffolds, including those containing thiazole-related structures, with activity against M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Selected Analogues

| Compound | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibitory activity at 6.25 μg/mL | tandfonline.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv and MDR strains | Promising anti-TB activity (MIC 5.5 µg/mL for H37Rv, 11 µg/mL for MDR) | scilit.commdpi.com |

Antitrypanosomal Activity

Thiazole derivatives have emerged as a class of compounds with potential for the treatment of trypanosomiasis. A study on arylated and diarylated thiazoles, including 4-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiazol-2-amine, reported their synthesis and evaluation for antitrypanosomal activity. scielo.br Further research into 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives showed that a compound with a 3-fluorophenyl substituent exhibited antitrypanosomal activity. nih.gov The development of a 2,4-diaminothiazole series has also been pursued for the treatment of Human African Trypanosomiasis, demonstrating that these compounds can possess significant potency against Trypanosoma brucei. nih.gov The investigation of isothiochromeno[4a,4-d] mdpi.comtandfonline.comthiazole derivatives revealed their ability to inhibit the growth of Trypanosoma brucei bloodstream forms. researchgate.net

Table 4: Antitrypanosomal Activity of Selected Analogues

| Compound/Derivative Series | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| 4-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiazol-2-amine | Not specified | Synthesized for antitrypanosomal evaluation | scielo.br |

| 4-phenyl-6-(pyridin-3-yl)pyrimidine with 3-fluorophenyl substituent | Not specified | IC50 value of 12.4 μM | nih.gov |

| 2,4-Diaminothiazole series | Trypanosoma brucei | Significant potency | nih.gov |

| Isothiochromeno[4a,4-d] mdpi.comtandfonline.comthiazole derivatives | Trypanosoma brucei brucei | IC50 range of 1.55-44.41 μM | researchgate.net |

Anticancer and Antiproliferative Research

The anticancer potential of thiazole-based compounds is an active area of research, with numerous studies focusing on their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Studies in Human Cancer Cell Lines

A significant body of research has been dedicated to synthesizing and evaluating thiazole derivatives for their anticancer properties. By incorporating amino acids into the thiazole heterocycle scaffold, a series of thiazole–amino acid hybrid derivatives were synthesized and tested for cytotoxicity against human lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. rsc.orgnih.govrsc.org The results indicated that many of these hybrid compounds exhibited moderate to good cytotoxicity. rsc.orgnih.govrsc.org

Another study focused on a series of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, which were evaluated for their antiproliferative activity in three human cancer cell lines. nih.gov Many of the target compounds displayed moderate antiproliferative activity. nih.gov Furthermore, novel thiazole derivatives derived from 4-phenylthiazol-2-amine were synthesized and evaluated as anticancer agents against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). researchgate.net Some of these compounds displayed higher efficiency than the reference drug doxorubicin. researchgate.net The synthesis of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide and its investigation against various tumor cell lines, including leukemia, liver, breast, lung, cervical, and glioma cells, also showed promising results, with leukemia cells being the most sensitive. dmed.org.ua

Table 5: In Vitro Cytotoxicity of Selected Thiazole Analogues

| Compound/Derivative Series | Cancer Cell Lines | Activity/Result | Reference |

|---|---|---|---|

| Thiazole–amino acid hybrid derivatives | A549 (lung), HeLa (cervical), MCF-7 (breast) | Moderate to good cytotoxicity | rsc.orgnih.govrsc.org |

| N,4-diaryl-1,3-thiazole-2-amines | Three human cancer cell lines | Moderate antiproliferative activity | nih.gov |

| Thiazole derivatives from 4-phenylthiazol-2-amine | MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) | Some compounds more efficient than doxorubicin | researchgate.net |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia, liver, breast, lung, cervical, glioma cells | Potent anti-proliferative activity, especially against leukemia cells | dmed.org.ua |

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Thiazole derivatives have demonstrated notable capabilities in activating apoptotic pathways and modulating the cell cycle in various cancer cell lines.

Research into synthetic 1,3-thiazole derivatives has shown their potential to induce apoptosis by activating caspases. nih.gov One study on a series of thiazole derivatives revealed that a specific analogue, compound 4b, was a promising antitumor candidate against the Leukemia HL-60 cell line. researchgate.net Flow cytometric analysis indicated that this compound caused cell cycle arrest at the G2/M phase and induced pre-G1 apoptosis. researchgate.net Furthermore, it was observed that compound 4b led to a four-fold increase in the concentration of caspase-3, a key executioner caspase in the apoptotic pathway, compared to untreated control cells. researchgate.net

Another investigation into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives highlighted that the presence of an oxime moiety significantly boosted antiproliferative activity. nih.gov Compounds bearing a hydroxyimino functional group demonstrated potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values as low as 2.47 µM, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. nih.gov

The substitution pattern on the thiazole ring plays a crucial role in determining the cytotoxic and pro-apoptotic effects. For instance, studies on N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors found that the placement of substituents on the aryl rings significantly influenced their antiproliferative activity. While the exact mechanism for this compound is a subject of ongoing research, the broader family of thiazole derivatives consistently shows promise in cancer therapy through the induction of apoptosis and cell cycle arrest. evitachem.comnih.gov

Table 1: Apoptosis and Cell Cycle Modulation by Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Thiazole Derivative (4b) | Leukemia HL-60 | Cell cycle arrest at G2/M phase, pre-G1 apoptosis | Increased caspase-3 concentration by 4-fold. researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with oxime moiety (22) | A549 (Lung Cancer) | Enhanced antiproliferative activity | IC₅₀ value of 2.47 µM, more potent than cisplatin. nih.gov |

| Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate | Cancer cell lines | Inhibition of kinases (e.g., CDKs), modulation of anti-apoptotic proteins (e.g., Mcl-1) | Disrupts cell cycle progression and promotes programmed cell death. evitachem.com |

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer treatment. Certain heterocyclic compounds, including those with a thiazole core, have been investigated for their antiangiogenic potential.

One area of research has focused on hybrid molecules combining the 1,3-thiazole nucleus with a phthalimide (B116566) group, inspired by the known antiangiogenic and immunomodulatory drug, thalidomide. nih.gov Thalidomide and its analogues are recognized for their ability to inhibit angiogenesis, and the development of new analogues incorporating the thiazole pharmacophore is an active area of exploration. nih.gov

More directly, a novel series of 4-amino-2-(thio)phenol derivatives were synthesized and evaluated as protein kinase and angiogenesis inhibitors. nih.gov In this study, a standout compound, designated 5i, effectively inhibited protein kinase B/AKT and ABL tyrosine kinase, both of which are implicated in cell survival and proliferation pathways that can support angiogenesis. nih.gov Crucially, compound 5i also demonstrated competitive in vitro antiangiogenic activities in both human umbilical vein endothelial cell (HUVEC) tube formation assays and rat thoracic aorta rings tests, with performance comparable to the known angiogenesis inhibitor, Pazopanib. nih.gov This suggests that the substitution of a sulfonamide structure for an amide fragment in these derivatives contributed to their potent antiangiogenic effects. nih.gov

While specific studies on the antiangiogenic properties of this compound are not extensively documented, the promising results from structurally related aminophenol and thiazole-hybrid compounds indicate that this class of molecules holds potential as angiogenesis inhibitors.

Table 2: Antiangiogenic Activity of Related Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Assay | Key Findings |

|---|---|---|

| 4-Amino-2-(thio)phenol derivative (5i) | HUVEC tube formation, Rat thoracic aorta rings | Competitive antiangiogenic activity comparable to Pazopanib. nih.gov |

| 1,3-Thiazole incorporated phthalimide derivatives | N/A (Design based on thalidomide) | Designed as potential multi-target compounds including angiogenesis inhibition. nih.gov |

Anti-inflammatory Response Evaluation

The 2-aminothiazole scaffold is a recurring structural motif in compounds developed for various therapeutic purposes, including anti-inflammatory applications. mdpi.com Inflammation is a complex biological response implicated in numerous diseases, and agents that can modulate this process are of significant interest.

Research has shown that derivatives of 1,3,4-thiadiazole (B1197879), a related sulfur- and nitrogen-containing heterocycle, possess notable analgesic and anti-inflammatory activities. nih.gov In one study, newly synthesized N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were tested in vivo. nih.gov All the new compounds exhibited good pain-relieving action in the acetic acid writhing test, and several also showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

The broad biological profile of the 2-aminothiazole core suggests its importance as a pharmacophore in the design of new anti-inflammatory drugs. mdpi.com While specific evaluations of the anti-inflammatory response for this compound are limited in the public domain, the consistent anti-inflammatory activity observed in its analogues underscores the potential of this chemical class. The development of hybrid molecules that combine the thiazole pharmacophore with other known anti-inflammatory moieties is an ongoing strategy in medicinal chemistry. mdpi.com

Other Relevant Biological Activities

Antidiabetic Potency

Thiazole and its derivatives have been extensively investigated for their potential in managing diabetes, with research highlighting activities such as the inhibition of key enzymes involved in glucose metabolism. evitachem.com

A series of thiazolyl-2,4-thiazolidinediones were synthesized and tested for their insulinotropic activities in INS-1 cells. nih.gov Among the tested compounds, two analogues, If and IIa, demonstrated a significant insulinotropic effect, indicating their potential to stimulate insulin (B600854) secretion. nih.gov In a related study, 2,4-thiazolidinedione (B21345) derivatives bearing a 6-methyl chromonyl pharmacophore were also evaluated for their insulin-releasing activity. nih.gov Several of these compounds were found to increase insulin release in the presence of glucose, with the most potent in the series being compound IVa, which has a methyl group at the N3 position of the thiazolidinedione ring. nih.gov

Furthermore, research into 1,3,4-thiadiazole derivatives has identified compounds with potent inhibitory action against α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. mdpi.com One study reported that a 1,3,4-thiadiazole derivative with a benzoic acid linker showed an IC₅₀ value nearly 3.7 times lower than that of the standard drug acarbose (B1664774) against α-glucosidase. mdpi.com These findings suggest that thiazole and thiadiazole derivatives can exert antidiabetic effects through multiple mechanisms, including enhancing insulin secretion and inhibiting carbohydrate digestion. evitachem.comnih.govnih.govmdpi.com

Table 3: Antidiabetic Activity of Thiazole and Thiazolidinedione Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Target/Assay | Potency/Effect |

|---|---|---|

| Thiazolyl-2,4-thiazolidinediones (If, IIa) | Insulinotropic activity (INS-1 cells) | Significant insulinotropic effect. nih.gov |

| 6-Methyl-chromonyl-2,4-thiazolidinedione (IVa) | Insulin release (in the presence of glucose) | Most potent compound in its series. nih.gov |

| 1,3,4-Thiadiazole derivative with benzoic acid linker | α-Glucosidase inhibition | IC₅₀ value 3.7 times lower than acarbose. mdpi.com |

| Thiazole Derivatives | Antihyperglycemic activity | Potential to manage diabetes by modulating blood glucose levels. evitachem.com |

Anticonvulsant Studies

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant agents with improved efficacy and fewer side effects is ongoing. Thiazole derivatives have emerged as a promising class of compounds in this area.

Several studies have focused on synthesizing and evaluating thiazole-containing compounds for their anticonvulsant properties. In one such study, a series of thiazolidin-4-one substituted thiazoles were prepared and tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as the most active derivative in the series, suggesting it could be a lead molecule for developing safer antiepileptic drugs. biointerfaceresearch.com

Another investigation involved the synthesis of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives. researchgate.net When screened for anticonvulsant activity using the MES method, several of these compounds showed a moderate effect against seizures in mice when compared to the standard drug Phenytoin. researchgate.net Additionally, research on thiazole-bearing 4-thiazolidinones has identified compounds with excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and MES tests, coupled with relatively low acute toxicity. mdpi.com Specifically, a derivative with a 4-fluorobenzylidene group, 5Z-(4-Fluorobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, was synthesized and evaluated, highlighting the interest in fluorinated phenyl substitutions within this class of compounds. mdpi.com

Table 4: Anticonvulsant Activity of Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Anticonvulsant Test Model | Key Findings |

|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ | Identified as the most active derivative in its series. biointerfaceresearch.com |

| 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives (4a, 4d, 4e) | MES | Showed moderate effect against seizures in mice. researchgate.net |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | PTZ-induced seizures and MES | Exhibited excellent anticonvulsant activity. mdpi.com |

| 5Z-(4-Fluorobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ia) | Not specified in abstract, but synthesized in an anticonvulsant study | Demonstrates research into fluorinated analogues for anticonvulsant activity. mdpi.com |

Antiviral Investigations

The development of new antiviral agents is a global health priority, and heterocyclic compounds, including thiazole derivatives, have shown promise in this field.

A study focusing on novel aminothiazole derivatives identified compounds with significant antiviral activity against the influenza A virus. mdpi.comnih.gov Specifically, compounds bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed activity comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. mdpi.comnih.gov This highlights the potential of halogenated phenyl groups in enhancing the antiviral properties of the thiazole scaffold. The same study also noted that these compounds generally exhibited low cytotoxicity, suggesting a favorable safety profile. mdpi.com

While research into the specific antiviral effects of this compound is ongoing, the positive results from its analogues, particularly those with fluorinated phenyl groups, suggest that this is a promising area for further investigation. The ability to modify the substituents on the thiazole ring allows for the fine-tuning of biological activity, which is a key aspect of modern drug discovery. mdpi.comnih.gov

Antioxidant Capacity Assessment

The evaluation of the antioxidant capacity of this compound and its structural analogues has been a subject of scientific investigation, aiming to understand their potential to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous degenerative diseases. mdpi.com Thiazole derivatives, as a class of heterocyclic compounds, have demonstrated a notable capacity for antioxidant activity, which is often attributed to their unique chemical structure. mdpi.commdpi.com

Research into the antioxidant properties of aminothiazole derivatives has revealed that the nature and position of substituents on the phenyl ring play a crucial role in their activity. While direct antioxidant data for this compound is not extensively detailed in the reviewed literature, studies on its close analogues, particularly those with a 4-fluorophenyl substituent, provide significant insights.

A study on novel aminothiazole derivatives demonstrated that compounds bearing a 4-fluorophenyl substituent on the thiazole ring exhibit noteworthy antioxidant activity. mdpi.com The antioxidant potential of these compounds was assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and a reducing power assay.

In the DPPH radical scavenging assay, a compound bearing a 4-fluorophenyl substituent demonstrated significant radical-scavenging ability. mdpi.com Specifically, the compound 3-{4-(4-fluorophenyl)-1,3-thiazol-2-ylamino}propanoic acid showed high antioxidant activity. mdpi.com The presence of the fluorophenyl moiety, in conjunction with other structural features, is believed to contribute to the electron-donating ability of the molecule, which is essential for neutralizing free radicals.

The ferric reducing antioxidant power (FRAP) assay further corroborated the antioxidant potential of these analogues. The 4-fluorophenyl-substituted thiazole derivative was found to possess significant reducing power, indicating its ability to donate an electron and reduce ferric ions. mdpi.com This capacity is a key indicator of antioxidant efficacy.

The following table summarizes the antioxidant activity of a key analogue of this compound based on available research findings.

| Compound/Analogue | Assay | Activity/Finding | Reference |

| 3-{4-(4-fluorophenyl)-1,3-thiazol-2-ylamino}propanoic acid | DPPH Radical Scavenging | Exhibited high antioxidant activity. | mdpi.com |

| 3-{4-(4-fluorophenyl)-1,3-thiazol-2-ylamino}propanoic acid | Ferric Reducing Antioxidant Power (FRAP) | Demonstrated significant reducing power. | mdpi.com |

| Thiazole derivatives with 4-fluorophenyl substituents | General Antioxidant Activity | Showed promising results in various antioxidant assays. | mdpi.com |

Mechanistic Elucidation and Molecular Target Identification

Investigation of Molecular Mechanisms of Action

The biological activities of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine and related thiazole (B1198619) derivatives stem from their ability to interact with various cellular systems. These interactions range from the direct inhibition of key enzymes to the disruption of fundamental cellular processes like homeostasis, nucleic acid replication, and signal transduction.

The 2-aminothiazole (B372263) scaffold is a prominent feature in a multitude of enzyme inhibitors. Derivatives have been extensively studied for their inhibitory effects against a wide array of enzymes, highlighting the versatility of this chemical moiety in drug design.

Kinases: Thiazole derivatives have been identified as potent inhibitors of several kinases. Certain 4-aryl-thiazole-2-amines show inhibitory activity against Rho-associated kinases (ROCK), which are key regulators of cellular contraction and motility semanticscholar.org. The thiazole scaffold is also integral to compounds designed as Phosphatidylinositol 3-kinase (PI3K) inhibitors, a family of enzymes central to cell growth and survival signaling pathways nih.govgoogleapis.com. Furthermore, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial enzyme for transcription regulation, and p38α, a key kinase in inflammatory responses acs.orgbohrium.com.

Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a significant target for this class of compounds. Several studies have reported that hybrid molecules containing thiazole and pyrazoline scaffolds exhibit potent EGFR inhibitory activity nih.govacs.orgmdpi.com. The inhibition of EGFR blocks downstream signaling pathways that are critical for cell proliferation and survival in cancer cells acs.org. Some derivatives have shown inhibitory concentrations in the nanomolar range, comparable to established reference drugs mdpi.com.

Acetylcholinesterase (AChE): The thiazole structure is a recognized pharmacophore for the inhibition of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine nih.gov. Various thiazole derivatives have been synthesized and shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to significant inhibitory activity mdpi.com.

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions. Inhibition of this enzyme is a key strategy for managing diabetic complications. Thiazole and thiazolidinone derivatives have been synthesized and evaluated as aldose reductase inhibitors, with some compounds demonstrating significant potential nih.govnih.govresearchgate.net.

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the inflammatory process through their role in producing prostaglandins and leukotrienes. A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated as direct inhibitors of 5-lipoxygenase (5-LOX) nih.govnih.gov. Additionally, various thiazole-containing compounds have been investigated as selective inhibitors of the COX-2 isoenzyme, which is upregulated during inflammation nih.govbrieflands.com. Some analogous compounds demonstrate inhibition of cyclooxygenase-2 (COX-2), which is attributed to the thiazole moiety's ability to chelate catalytic metal ions vulcanchem.com.

Table 1: Enzyme Inhibitory Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Representative Compound | IC₅₀ | Reference |

|---|---|---|---|---|

| Thiazolyl Pyrazoline | EGFR | Compound IV | 4.34 µM | nih.gov |

| Thiazolyl Pyrazoline | EGFR | Compound V | 31.8 nM | nih.gov |

| Thiazolidinone Derivative | EGFR | Compound 4 | 0.09 µM | mdpi.com |

| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-Lipoxygenase | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM | nih.gov |

| Imidazo[2,1-b]thiazole | COX-2 | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | 0.08 µM | brieflands.com |

| Thiazole-piperazine hybrid | Acetylcholinesterase | Compound 3c | - | nih.gov |

| Imidazo[2,1-b]thiazole | Aldose Reductase | 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide | - | nih.gov |

| 4-aryl-thiazole-2-amine | ROCK II | Compound 4v | 20 nM | semanticscholar.org |

The physicochemical properties of this compound contribute to its interaction with cellular structures. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, which is believed to promote penetration of cellular membranes vulcanchem.com. This interaction can potentially disrupt membrane-dependent processes and alter cellular homeostasis. In the context of antimicrobial activity, related thiazole structures are thought to act by disrupting the synthesis of the bacterial cell wall, leading to a loss of cellular integrity vulcanchem.com.

Thiazole derivatives can interfere with nucleic acid processes through various mechanisms. Halogenated low molecular weight compounds, a class that includes fluorinated thiazoles, may react with bionucleophiles such as DNA bases, potentially disrupting replication mdpi.com. A more indirect but potent mechanism involves the inhibition of enzymes that regulate transcription. As noted, certain thiazole derivatives inhibit CDK9, an enzyme that phosphorylates RNA polymerase II, thereby down-regulating the transcription of key anti-apoptotic proteins acs.org. Additionally, some 4-(4-chlorophenyl)thiazol-2-amines have been shown to inhibit bovine pancreatic DNase I, indicating a direct interference with enzymes responsible for nucleic acid degradation mdpi.com.

By inhibiting various kinases, this compound and its analogs can significantly modulate intracellular signal transduction pathways. Inhibition of receptor tyrosine kinases like EGFR disrupts the Ras-Raf-MEK-ERK and PI3K-Akt signaling cascades, which are fundamental for cell proliferation, survival, and angiogenesis acs.org. Similarly, targeting non-receptor kinases such as ROCK and p38α interferes with pathways controlling cytoskeletal dynamics and stress/inflammatory responses, respectively semanticscholar.orgbohrium.com. The ability to modulate these critical pathways underscores the therapeutic potential of this compound class in diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.

A significant mechanism of action for some N,4-diaryl-1,3-thiazole-2-amines is the inhibition of tubulin polymerization. nih.govnih.gov. These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules nih.gov. Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division nih.gov. By disrupting microtubule dynamics, these thiazole derivatives arrest the cell cycle in the G2/M phase, which ultimately leads to apoptotic cell death nih.gov.

Table 2: Tubulin Polymerization Inhibitory Activity This table is interactive. You can sort and filter the data.

| Compound | Target Cancer Cell Lines | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901, A549, HT-29 | 0.36 - 0.86 | Potent Inhibition | nih.govnih.gov |

| Indole-1,2,4-triazole scaffold (25a) | HepG2, HeLa, MCF-7, A549 | 0.15 - 0.38 | 2.1 | mdpi.com |

Identification of Specific Biological Targets

Research has moved beyond general mechanisms to identify specific molecular targets that are modulated by this compound and related compounds. This has allowed for a more precise understanding of their biological effects.

The Epidermal Growth Factor Receptor (EGFR) has been consistently identified as a primary target for many anticancer thiazole derivatives nih.govmdpi.commdpi.com. As a member of the receptor tyrosine kinase family, EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Thiazole-based compounds have been shown to act as potent inhibitors of EGFR kinase activity, with some demonstrating IC₅₀ values in the low nanomolar range nih.govmdpi.com. This targeted inhibition blocks the downstream signaling pathways that drive tumor progression.

Caspase activation is a hallmark of apoptosis, or programmed cell death. The cytotoxic effects of thiazole derivatives, stemming from mechanisms like EGFR inhibition or microtubule disruption, often culminate in the induction of apoptosis. Studies have shown that treatment with EGFR-inhibiting thiazoles leads to the upregulation of pro-apoptotic proteins and initiator and effector caspases, including caspase-3, caspase-8, and caspase-9 researchgate.net. This indicates that while the primary interaction may be with an upstream target like EGFR or tubulin, the ultimate cell-killing effect is mediated through the activation of the caspase cascade.

Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl 1,3 Thiazol 2 Amine Analogues

Positional Isomerism of Fluorine on the Phenyl Ring and its Pharmacological Impact

The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's pharmacological profile, influencing its electronic properties, metabolic stability, and binding interactions. nih.govmdpi.com While the title compound features a meta-substituted fluorine, comparing its potential properties with ortho- and para-isomers provides a clearer understanding of its unique characteristics.

The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. nih.gov However, it also has a weak electron-donating resonance (mesomeric) effect. The interplay of these effects varies with the substitution pattern:

Ortho (2-fluoro) position: The inductive effect is strong, but steric hindrance caused by the proximity of the fluorine atom to the thiazole (B1198619) ring can force the phenyl ring out of planarity, affecting conjugation and receptor binding. mdpi.com

Meta (3-fluoro) position: The electronic influence is almost purely inductive and electron-withdrawing, as the resonance effect does not extend to the meta position. This can significantly alter the acidity (pKa) of the molecule and its ability to participate in hydrogen bonding.

Para (4-fluoro) position: Both inductive and resonance effects are at play. The para-fluorophenyl group is a common motif in many approved drugs, often used to block metabolic oxidation at the para-position, thereby improving the pharmacokinetic profile. nih.govnih.gov

Studies on related heterocyclic structures have shown that the position of a substituent on an aromatic ring can have a greater impact on activity than the nature of the substituent itself. mdpi.com For instance, in a series of FPMINT analogues, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org

Table 1: Comparative Effects of Fluorine Positional Isomerism

| Isomer | Primary Electronic Effect | Potential Steric Impact | Anticipated Pharmacological Influence |

|---|---|---|---|

| 2-Fluoro (Ortho) | Strong inductive effect, weak resonance effect. | High; may cause ring torsion. mdpi.com | Activity may be reduced due to steric clash with the receptor binding site. |

| 3-Fluoro (Meta) | Strong, purely inductive electron-withdrawing effect. | Minimal. | Alters molecular pKa and dipole moment, potentially enhancing binding affinity through specific polar interactions. mdpi.com |

| 4-Fluoro (Para) | Inductive and resonance effects are both active. | Minimal. | Can enhance metabolic stability by blocking para-hydroxylation, often leading to improved in vivo activity. nih.gov |

Influence of Substituents on the Thiazole Nucleus and its Derivatives

Modifications to the thiazole core itself, particularly at the C5 position, can significantly modulate biological activity. The Hantzsch thiazole synthesis, a common method for creating this core, involves the condensation of an alpha-haloketone with a thiourea, which allows for diversity at the C4 and C5 positions. mdpi.comwikipedia.org

SAR studies on various 2-aminothiazole (B372263) series have demonstrated that:

Aromatic vs. Aliphatic Substitution: Aromatic substitutions on the thiazole ring generally lead to improved antitumor activity compared to alkyl substituents like methyl or ethyl carboxylate groups. nih.gov

Substitution at C5: Introducing substituents at the C5 position of the thiazole ring can be a powerful strategy. For example, in a comparative analysis of a related compound, 4-(4-fluorophenyl)-1,3-thiazol-2-amine, introducing a bromine atom at the C5 position was explored for its effect on antibacterial activity.

Bulky Groups: The introduction of bulky groups can either enhance or diminish activity. In one study, incorporating a methyl group at the C4 or C5 position of the thiazole core decreased cytotoxic potency. nih.gov

Table 2: Effect of Thiazole Ring Substitution on Biological Activity

| Substitution Site | Substituent Type | Observed Effect on Activity | Example Context |

|---|---|---|---|

| C4/C5 | Aromatic Groups | Increased anticancer activity. nih.gov | General observation in broad panel screenings. nih.gov |

| C4/C5 | Alkyl Groups (e.g., -CH₃) | Decreased anticancer activity. nih.gov | Cytotoxicity assays against H1299 and SHG-44 cell lines. nih.gov |

| C5 | Halogens (e.g., -Br) | Modulates antibacterial potency. | SAR on related 4-phenylthiazole (B157171) analogues. |

| C5 | Benzoyl Group | Conferred significant antioxidant potential in a 4-aminothiazole derivative. mdpi.com | Free radical scavenging assays. mdpi.com |

Role of the 2-Amino Moiety in Biological Recognition

The 2-amino group is a cornerstone of the biological activity of this class of compounds, often acting as a key hydrogen bond donor or as a handle for further derivatization. nih.govscholarsresearchlibrary.com Its basicity and accessibility are crucial for molecular recognition at the active site of target enzymes or receptors.

Modifications of the 2-amino group have profound effects on the pharmacological profile:

Acylation: Converting the amino group to an amide, such as an N-acetyl or N-propanamido group, can alter activity. Studies have shown that an acyl chain of three carbons (propanamido) can improve activity more than one with two carbons (acetamido). nih.govresearchgate.net

Schiff Base Formation: Reaction with various aldehydes to form 2-arylideneamino-4-phenylthiazoles (Schiff bases) is a common strategy to explore new derivatives. mdpi.comresearchgate.net The resulting imine can participate in different binding interactions.

N-Aryl Substitution: The introduction of an additional aryl ring on the amino group can lead to potent compounds. For example, fluorine-containing 2-(N-arylamino)-4-arylthiazoles have been investigated for their bactericidal activity. scholarsresearchlibrary.com However, introducing a chlorine atom on the 2-amino group of the thiazole ring has also been shown to cause a significant decrease in activity in some series. nih.gov

Table 3: Impact of 2-Amino Group Modifications on Biological Activity

| Modification Type | Resulting Moiety | Effect on Pharmacological Profile | Reference Study Context |

|---|---|---|---|

| Acylation | -NH-CO-R | Modulates anticancer activity; chain length is important. nih.gov | Anticancer screening. nih.gov |

| Schiff Base Formation | -N=CH-Ar | Creates derivatives with altered antibacterial activity. mdpi.com | Antimicrobial assays. mdpi.com |

| N-Arylation | -NH-Ar | Can enhance bactericidal properties. scholarsresearchlibrary.com | Fluorine-containing thiazole series. scholarsresearchlibrary.com |

| N-Alkylation/Chlorination | -NH-Alkyl / -NH-Cl | Generally decreases cytotoxic activity. nih.gov | Anticancer assays against PC12 and HepG2 cell lines. nih.gov |

Electronic and Steric Effects of the 3-Fluorophenyl Substituent

Electronic Effects: The fluorine at the meta-position exerts a powerful, localized electron-withdrawing effect (a negative inductive effect, -I). This effect reduces the electron density of the phenyl ring and can influence the pKa of the entire molecule, affecting its ionization state at physiological pH and its ability to interact with polar residues in a binding pocket. nih.gov Unlike ortho- or para-fluorine, the meta-position does not participate directly in resonance with the rest of the molecule, making its electronic contribution less ambiguous. mdpi.com

Steric Effects: The steric profile of a 3-fluorophenyl group is minimally different from that of an unsubstituted phenyl group. This "subtle steric perturbation" allows it to probe electronic requirements in a binding site without introducing the significant bulk that larger halogens like chlorine or bromine would. acs.org

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or multipolar interactions with protein backbones (e.g., C–F···H–N), which can contribute to higher binding affinity over a non-fluorinated analogue. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netufv.br For a class of compounds like 4-aryl-1,3-thiazol-2-amines, a QSAR model can predict the activity of unsynthesized analogues, guiding medicinal chemistry efforts toward more potent molecules.

A typical QSAR study on thiazole analogues involves:

Data Set Generation: A series of thiazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, topological) are calculated for each molecule using methods like Density Functional Theory (DFT). researchgate.netufv.br

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or a non-linear method like Gene Expression Programming (GEP), is used to build an equation linking the descriptors to the activity. ufv.brnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation, Q²) and external validation (predicting the activity of a test set, R²pred). researchgate.netufv.br

For example, a QSAR model developed for 45 thiazole analogues as α-glucosidase inhibitors achieved strong statistical fitness (R² = 0.9061, Q²cv = 0.8614, R²pred = 0.8258), indicating a highly predictive and robust model. researchgate.netufv.br Such models can identify which descriptors are most important for activity, providing direct insight into the SAR.

Table 4: Common Descriptors in QSAR Models for Thiazole Analogues

| Descriptor Class | Example Descriptor | Physicochemical Interpretation |

|---|---|---|

| Electronic | Dipole Moment | Represents the overall polarity of the molecule, influencing solubility and polar interactions. mdpi.com |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in chemical reactions. |

| Steric | Molar Volume / Molecular Weight | Describes the size and bulk of the molecule, which can affect its fit within a binding pocket. researchgate.net |

| Topological | Wiener Index | A numerical value based on the molecule's branching and connectivity. |

Computational Chemistry Approaches in Thiazole Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. In the context of thiazole (B1198619) research, docking studies are frequently employed to identify potential protein targets and to elucidate the specific molecular interactions that govern the ligand-receptor binding affinity.

For derivatives of 2-aminothiazole (B372263), docking simulations have revealed key interactions within the binding sites of various proteins. For instance, studies on similar thiazole compounds have shown that the thiazole ring and its substituents can form critical hydrogen bonds and hydrophobic interactions with amino acid residues. niscair.res.innih.gov In one study, the docking of (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone demonstrated a high binding interaction with its target protein. niscair.res.in Another investigation into 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors used docking to understand the binding modes within the tubulin active site, identifying compounds with excellent binding characteristics. nih.gov These studies underscore the ability of the thiazole scaffold to anchor ligands within protein pockets, a property that is likely shared by 4-(3-Fluorophenyl)-1,3-thiazol-2-amine.

Table 1: Representative Molecular Docking Findings for Thiazole Derivatives

| Compound Class | Target Protein | Key Interactions Noted | Reference |

|---|---|---|---|

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanones | 5077 Receptor Protein | High binding interaction score. | niscair.res.in |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various (e.g., 1JIJ, 4WMZ, 3ERT) | Good docking scores within the binding pocket. | researchgate.net |

| 2-(4-methoxybenzyl)imidazo[2,1-b] drugbank.comnih.govnih.govthiadiazole derivatives | TGF-β type I receptor kinase | Strong hydrogen bonding and hydrophobic interactions. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can predict a molecule's reactivity, kinetic stability, and electronic transitions. The energy gap between HOMO and LUMO is a particularly important parameter, as a smaller gap often implies higher reactivity.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A study on a related thiazole compound, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- drugbank.comnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate, provides a clear example of this technique. nih.gov The Hirshfeld analysis indicated that the most significant contributions to the crystal packing were from H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov Bright red spots on the dnorm map highlighted atoms involved in C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Such an analysis for this compound would quantify the roles of its fluorine, nitrogen, and hydrogen atoms in forming the solid-state architecture.

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts for a Related Thiazole Derivative

| Interaction Type | Contribution to Crystal Packing | Reference |

|---|---|---|

| H⋯H | 30.9% | nih.gov |

| Cl⋯H / H⋯Cl | 20.7% | nih.gov |

| C⋯H / H⋯C | 16.8% | nih.gov |

In Silico ADMET Predictions for Drug Likeness and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor drug-like properties before committing to expensive and time-consuming experimental synthesis and testing.

A crucial aspect of a drug's fate in the body is its metabolic stability, which is largely governed by the Cytochrome P450 (CYP450) family of enzymes. nih.gov These enzymes are responsible for the biotransformation of a vast number of drugs. nih.gov Computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP450 isozymes. drugbank.comscience.gov Inhibition of these enzymes can lead to dangerous drug-drug interactions, while rapid metabolism can reduce a drug's efficacy. nih.govaumet.com

For a compound structurally related to the thiazole class, in silico predictions have been made regarding its interaction with several key CYP450 enzymes. drugbank.com These predictions provide a preliminary assessment of the compound's metabolic profile.

Table 3: Predicted Cytochrome P450 Interaction Profile for a Structurally Related Thiazole Compound

| CYP450 Isozyme | Predicted Interaction | Probability | Reference |

|---|---|---|---|

| CYP450 2D6 | Non-substrate | 0.8688 | drugbank.com |

| CYP450 3A4 | Non-substrate | 0.7116 | drugbank.com |

| CYP450 1A2 | Inhibitor | 0.8204 | drugbank.com |

| CYP450 2C9 | Inhibitor | 0.5185 | drugbank.com |

| CYP450 2C19 | Inhibitor | 0.6875 | drugbank.com |

A molecule's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is fundamental to its absorption and distribution. This property is closely related to its lipophilicity, commonly quantified by the logarithm of the partition coefficient (logP). A balanced logP is essential for good oral bioavailability. In silico tools can accurately predict these values. For an isomer, 5-(3-fluorophenyl)-1,3-thiazol-2-amine, the predicted XlogP value is 2.4, suggesting a moderate level of lipophilicity that is often favorable for drug candidates. uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(3-fluorophenyl)-1,3-thiazol-2-amine |

| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone |

| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- drugbank.comnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate |

| 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium |

| 2,4-disubstituted thiazole derivatives |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives |

Advanced Experimental Characterization and Biological Evaluation Methodologies

Spectroscopic and Crystallographic Techniques for Structural Elucidation

The precise determination of the molecular structure of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a prerequisite for understanding its chemical behavior and potential biological interactions. This is achieved through a combination of spectroscopic and crystallographic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments, respectively. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the substitution pattern on the phenyl and thiazole (B1198619) rings. Similarly, the number and chemical shifts of the carbon signals would verify the carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity |

| Aromatic CH (Phenyl) | 7.0 - 7.8 | Multiplet |

| Thiazole CH | 6.5 - 7.0 | Singlet |

| Amine NH₂ | 5.0 - 6.0 | Broad Singlet |

| Aromatic C (Phenyl) | 110 - 165 | - |

| Thiazole C | 100 - 170 | - |

| Note: This table is illustrative and not based on reported experimental data. |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₉H₇FN₂S. The fragmentation pattern observed in the mass spectrum can also offer structural information by revealing stable fragments of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇FN₂S |

| Exact Mass | 194.0314 |

| Molecular Weight | 194.23 |

| Note: This table is based on theoretical calculations and not reported experimental data. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, C=N and C=C stretching of the thiazole and phenyl rings, and the C-F stretching of the fluorophenyl group.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N and C=C Stretch | 1450 - 1650 |

| C-F Stretch | 1000 - 1400 |

| Note: This table represents typical ranges for the indicated functional groups and is not based on specific experimental data for the compound. |

X-ray Crystallography for Dimeric Forms and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, this technique could reveal how the molecules pack in the crystal lattice. Of particular interest is the potential for the formation of hydrogen-bonded dimers, a common feature in 2-aminothiazole (B372263) derivatives, where the amine group of one molecule interacts with the nitrogen atom of the thiazole ring of a neighboring molecule. Such studies provide invaluable insights into the supramolecular chemistry of the compound. However, specific crystallographic data for dimeric forms of this compound have not been reported in the reviewed literature.

In Vitro Biological Assay Systems

To explore the potential therapeutic applications of this compound, its biological activity is assessed using various in vitro assay systems. These assays are designed to measure the compound's effects on cellular processes and to identify specific cell lines that are sensitive to its action. The 2-aminothiazole scaffold is a component of several clinically used anticancer drugs, making the evaluation of this compound's antiproliferative properties a key area of investigation. nih.gov

Cell-Based Assays for Proliferation, Viability, and Specific Cell Line Responses

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of a compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are commonly used to measure cell viability and proliferation. These assays rely on the metabolic activity of living cells to convert a tetrazolium salt into a colored formazan (B1609692) product, providing a quantitative measure of the number of viable cells.

The evaluation of this compound would involve treating various cancer cell lines with a range of concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, would be determined for each cell line. This allows for the assessment of the compound's potency and selectivity. While numerous studies have reported the anticancer activity of various 2-aminothiazole derivatives against cell lines such as those from breast, lung, and colon cancers, specific data on the effects of this compound on cell proliferation and viability are not available in the public domain. nih.govcttjournal.com

Table 4: Representative Cancer Cell Lines for In Vitro Testing

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HCT116 | Colon Cancer |

| HeLa | Cervical Cancer |

| Note: This table lists common cell lines used for anticancer drug screening. No specific response data for this compound on these cell lines was found in the reviewed literature. |

Biochemical Enzyme Activity and Inhibition Assays

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on various enzymes, highlighting the therapeutic potential of this chemical class.

One area of significant interest is the inhibition of monoamine oxidases (MAO), which are enzymes crucial in the metabolism of neurotransmitters. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase A (hMAO-A) and B (hMAO-B). researchgate.net The findings indicated that the hydrazothiazole nucleus, particularly when functionalized with a meta-substituted nitro group on the phenyl ring at C4, is a key pharmacophoric feature for achieving selective and reversible inhibition of hMAO-B. researchgate.net This selectivity for hMAO-B is considered a valuable attribute for potential therapeutic agents targeting neurodegenerative disorders. researchgate.net

Furthermore, other thiazole-based compounds have been identified as potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). nih.govsemanticscholar.org For instance, derivatives such as 4-(2,4-diethoxyphenyl)thiazol-2-amine have demonstrated notable inhibitory activity against this enzyme, which is involved in DNA repair and genomic stability. nih.govsemanticscholar.org

In the context of cancer research, quinazoline (B50416) derivatives featuring the N-(3-fluorophenyl) moiety have been developed as selective inhibitors of Aurora kinase B (AURKB), a key regulator of cell division. nih.gov One such compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a non-ATP competitive AURKB inhibitor with sub-nanomolar activity in enzymatic assays. nih.gov

Microbial Susceptibility Testing (e.g., Minimum Inhibitory Concentration)

The antimicrobial properties of this compound and its analogs have been extensively evaluated against a variety of bacterial and fungal pathogens. These studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Thiazole derivatives have shown broad-spectrum antimicrobial potential, with activity against both Gram-positive and Gram-negative bacteria. evitachem.com For example, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized and tested for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. mdpi.com Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising antimicrobial activity comparable to standard drugs like norfloxacin. nih.govresearchgate.net In one study, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed significant inhibitory effects against S. aureus and Bacillus subtilis, with MIC values ranging from 20–28 μg/mL. nih.gov

In the realm of antifungal research, thiazole derivatives have been found to be effective against various fungal strains, including clinically relevant species like Candida albicans. nih.govnih.govmdpi.com A new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum activity with MIC values between 0.0625-4 μg/ml against pathogenic fungi. nih.gov This compound was also shown to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. nih.gov Other studies have reported the fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones against several agricultural fungi. mdpi.com

| Compound/Derivative | Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20–28 μg/mL | nih.gov |

| Oxygenated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | 32–42 μg/mL | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (e.g., Candida, Aspergillus) | 0.0625–4 μg/mL | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | C. albicans SC5314 | 0.5 μg/mL (Fungicidal) | nih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole (12) | S. aureus, E. coli, A. niger | 125–150 μg/mL | nih.gov |

| Benzo[d]thiazole derivatives (13, 14) | Gram-positive and Gram-negative bacteria, Fungi | 50–75 μg/mL | nih.gov |

| 4-(4-bromophenyl) thiazol-2-amine derivative (p2) | MCF7 (Human Breast Adenocarcinoma) | IC₅₀ = 10.5 μM | nih.gov |

Oxidative Stress Marker Analysis

The antioxidant potential of compounds related to this compound has been a key area of investigation, as oxidative stress is implicated in numerous diseases. nih.gov Thiazoles are recognized for their neuroprotective properties, which are often linked to their antioxidant activity. mdpi.com

The antioxidant capacity of novel aminothiazole derivatives has been assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion (Fe³⁺) reducing power test. mdpi.com In one study, compounds with a 4-fluorophenyl substituent on the thiazole ring demonstrated a very high DPPH radical-scavenging ability (83.63%). mdpi.com Derivatives bearing 4-cyanophenyl and 4-trifluoromethylphenyl groups also showed significant ferric ion reducing power. mdpi.com Conversely, the replacement of a bromine atom with a fluorine atom in a series of S-substituted triazolethione derivatives led to a nearly two-fold decrease in antioxidant activity. nih.gov

Furthermore, the mechanism of action for some antifungal thiazole derivatives involves the induction of oxidative stress within the fungal cells. For example, the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase the levels of reactive oxygen species (ROS) in C. albicans. nih.gov This elevation in ROS leads to significant DNA damage, which is a critical factor in the compound's cell-killing effect. nih.gov The addition of ROS scavengers was shown to dramatically reduce the antifungal activity of the compound. nih.gov

In Vivo Model Studies

To assess the efficacy and biological activity of this compound derivatives in a living organism, various in vivo models have been employed. These studies provide crucial information that bridges the gap between in vitro findings and potential clinical applications.

In the context of antifungal research, the efficacy of (4-phenyl-1,3-thiazol-2-yl) hydrazine was evaluated in an in vivo fungal infection model using the greater wax moth, Galleria mellonella. nih.gov The results showed that administration of the compound significantly increased the survival rate of the infected larvae, demonstrating its potential as a therapeutic agent for fungal infections. nih.gov

For cancer research, a mouse xenograft model was utilized to test the oral activity of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a selective Aurora kinase B inhibitor. nih.gov The compound demonstrated efficacy in this model, with its activity correlating with its concentration in the plasma, indicating promising oral bioavailability and therapeutic potential. nih.gov

Additionally, the radioprotective effects of a 4-aminothiazole hybrid were investigated in mice. mdpi.com This in vivo study demonstrated that the compound could effectively protect against radiation-induced damage in the liver, highlighting its potential as an antioxidant and radioprotector. mdpi.com

Therapeutic Potential and Future Directions for 4 3 Fluorophenyl 1,3 Thiazol 2 Amine

Lead Compound Optimization and Analogue Design

The journey from a promising hit compound to a viable drug candidate is paved with meticulous optimization. For 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, lead optimization focuses on strategic structural modifications to improve its therapeutic index. The core structure, featuring a 2-aminothiazole (B372263) scaffold, is a well-established pharmacophore present in numerous approved drugs, highlighting its potential. nih.gov

The process of analogue design involves the synthesis of a series of related compounds to explore the structure-activity relationship (SAR). For the this compound scaffold, key areas for modification include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The existing 3-fluoro substitution is a starting point. Further exploration could involve introducing other electron-withdrawing or electron-donating groups at various positions to modulate activity. For instance, studies on similar thiazole (B1198619) derivatives have shown that the presence and position of groups like chloro, methoxy, or trifluoromethyl can significantly influence anticancer or antimicrobial efficacy. nih.govmdpi.com

The Amine Group: The 2-amino group is a primary site for modification. Acylation to form amides or reaction with various aldehydes to produce Schiff bases can lead to analogues with altered properties. nih.gov Research on related N,4-diaryl-1,3-thiazole-2-amines has demonstrated that substitutions on this nitrogen can dramatically impact antiproliferative activity. nih.gov

The Thiazole Ring: While the core thiazole is often retained, substitutions at the C5 position can be explored. Introducing small alkyl or aryl groups could influence the compound's interaction with biological targets.

The goal of these modifications is to identify analogues with superior potency, selectivity, and pharmacokinetic properties compared to the parent compound.

Strategies for Enhancing Efficacy, Selectivity, and Bioavailability

A successful therapeutic agent must not only be effective but also selective for its target and possess good bioavailability. For this compound, several strategies can be employed to achieve these goals.

Efficacy and Selectivity:

Enhancing efficacy often involves optimizing the compound's fit within the binding site of its molecular target. Molecular docking studies can provide insights into potential binding modes, guiding the design of more potent analogues. nih.gov For example, if the target is a specific kinase, modifications can be made to improve hydrogen bonding or hydrophobic interactions within the ATP-binding pocket.

Selectivity is crucial to minimize off-target effects. This can be achieved by exploiting subtle differences between the target and related proteins. For instance, creating analogues that interact with unique residues in the target's binding site can confer selectivity. The introduction of specific functional groups can also influence tissue distribution, concentrating the drug in the desired area and reducing systemic exposure.

Bioavailability:

Poor bioavailability is a common hurdle in drug development. nih.gov Key factors influencing bioavailability include aqueous solubility and metabolic stability. The hydrobromide salt form of a compound, for instance, can enhance its solubility in polar solvents. vulcanchem.com

Strategies to improve the bioavailability of this compound and its analogues include:

Improving Solubility: Introduction of polar functional groups or formulation as a salt can increase aqueous solubility. vulcanchem.com

Enhancing Metabolic Stability: Modifications can be made to block sites of metabolic degradation. For example, fluorination, as is present in the lead compound, is a common strategy to increase metabolic stability. Further structural changes can be guided by metabolic profiling of initial analogues.

Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This approach can be used to overcome issues with solubility, permeability, or taste.

| Compound Analogue | Modification | Observed Effect (Example) | Reference |

|---|---|---|---|

| Analogue A | Addition of a 4-chlorophenyl group at the N-position of the 2-amino group | Increased anti-Bcl-2 activity | nih.gov |

| Analogue B | Substitution with a 4-methoxyphenyl (B3050149) group on the thiazole ring | Enhanced anticonvulsant properties | nih.gov |

| Analogue C | Introduction of a 4-fluorophenyl substituent on the thiazole ring | High DPPH radical-scavenging ability (antioxidant) | mdpi.com |

Potential as Novel Therapeutic Agents in Specific Disease Areas

The 2-aminothiazole scaffold is a versatile pharmacophore, and derivatives have shown promise in a multitude of disease areas. nih.govsemanticscholar.org Based on the activities of related compounds, this compound and its optimized analogues could be developed as:

Anticancer Agents: Many thiazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.govnih.gov They can act through various mechanisms, including the inhibition of kinases, disruption of microtubules, or induction of apoptosis. nih.govnih.gov The development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has shown high potency against both sensitive and resistant cancer cell lines. nih.gov

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs. researchgate.net Derivatives have demonstrated activity against both bacteria and fungi. mdpi.comresearchgate.net For example, certain N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivatives have shown convincing antibacterial activity. mdpi.com

Antiviral Agents: Some aminothiazole derivatives have exhibited significant antiviral activity, including against the influenza A virus. mdpi.com

Anti-inflammatory Agents: Thiazole-containing compounds like meloxicam (B1676189) are used as anti-inflammatory drugs. globalresearchonline.net This suggests the potential for developing novel anti-inflammatory agents from the this compound scaffold.

Antioxidant Agents: Compounds bearing a 4-fluorophenyl substituent on the thiazole ring have been shown to possess very high radical-scavenging ability. mdpi.com

| Therapeutic Area | Mechanism of Action (Example) | Supporting Evidence from Related Compounds | Reference |

|---|---|---|---|

| Oncology | Tubulin polymerization inhibition | N,4-diaryl-1,3-thiazole-2-amines disrupt microtubule dynamics. | nih.gov |

| Infectious Diseases | Inhibition of bacterial growth | N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine shows antibacterial activity. | mdpi.com |

| Virology | Inhibition of viral replication | Aminothiazole derivatives show influenza A-targeted antiviral activity. | mdpi.com |

Challenges and Opportunities in the Development of Thiazole-Based Drugs

The development of thiazole-based drugs, while promising, is not without its challenges. These include:

Drug Resistance: The emergence of drug resistance is a significant hurdle, particularly in the fields of oncology and infectious diseases. bohrium.com

Target Specificity and Safety: Ensuring that a drug candidate is highly selective for its intended target is essential to minimize side effects. researchgate.net

Physicochemical Properties: Achieving a balance of physicochemical properties that allows for good absorption, distribution, metabolism, and excretion (ADME) can be challenging. acs.org